1-(1-Methoxypropan-2-yl)piperazine (CAS: 682802-89-7) is a substituted piperazine derivative primarily utilized as a specialized building block in the synthesis of complex active pharmaceutical ingredients (APIs). [1] Its structure, featuring a chiral center and a methoxypropyl group on one of the piperazine nitrogens, imparts specific steric and electronic properties that are critical for its role in constructing targeted therapeutic molecules, most notably as a key intermediate in the synthesis of the hedgehog pathway inhibitor Sonidegib (LDE225). [2] Unlike simpler N-alkyl piperazines, this compound is selected when precise molecular architecture is required to achieve desired pharmacological activity and to facilitate specific, high-yield coupling reactions in multi-step synthesis pathways.
Substituting 1-(1-Methoxypropan-2-yl)piperazine with more common analogs like N-methylpiperazine or unsubstituted piperazine is not feasible in its primary, high-value applications. The specific methoxypropyl substituent is not merely a placeholder; it is an integral part of the final API's structure, such as in Sonidegib, where it is required for binding to the smoothened (SMO) receptor. [1] Using a simpler analog would result in the synthesis of an entirely different, non-functional molecule, leading to complete failure of the synthetic campaign. Even substitution with a close structural isomer could alter the steric and electronic profile sufficiently to disrupt the target engagement or introduce unforeseen side reactions, making this specific intermediate a non-interchangeable requirement for its validated synthetic routes.
1-(1-Methoxypropan-2-yl)piperazine is explicitly specified as a key starting material in multiple patented synthesis routes for Sonidegib, a drug approved for treating advanced basal cell carcinoma. [1] In these processes, the secondary amine of the piperazine ring undergoes a crucial cyclization reaction with a sulfonated biphenyl carboxamide intermediate. The use of a simpler amine, such as piperazine or N-methylpiperazine, would not yield Sonidegib. The patent outlines a process that is designed to be economical, environmentally friendly, and suitable for industrial production, underscoring the compound's role in a validated, scalable manufacturing process. [1]
| Evidence Dimension | Suitability as a direct precursor in API synthesis |
| Target Compound Data | Required intermediate for the industrial synthesis of Sonidegib. |
| Comparator Or Baseline | Generic N-alkyl piperazines (e.g., N-methylpiperazine): Cannot be used to produce the target API, Sonidegib. |
| Quantified Difference | Qualitatively absolute; substitution results in 0% yield of the desired product. |
| Conditions | Patented multi-step synthesis involving a final cyclization reaction to form the Sonidegib molecule. |
For any team involved in the synthesis or procurement for Sonidegib manufacturing, this exact CAS number is a non-negotiable starting material.
Patented methods for preparing Sonidegib using 1-(1-Methoxypropan-2-yl)piperazine are designed for process simplicity and industrial scalability. The final cyclization step is conducted at moderate temperatures, typically between 80-100°C. [1] This contrasts with many C-N coupling reactions involving less reactive or more sterically hindered amines that may require higher temperatures, specialized catalysts, or harsher conditions, which can lead to side-product formation and more complex purification. The compatibility of this intermediate with a 'simple process' that is 'economical and environmentally friendly' is a key advantage for large-scale production. [1]
| Evidence Dimension | Process Condition Compatibility |
| Target Compound Data | Enables a final cyclization reaction at moderate temperatures (80-100°C). |
| Comparator Or Baseline | General C-N coupling reactions with less optimized amines: Often require higher temperatures (>100°C) or more complex catalytic systems, increasing process cost and complexity. |
| Quantified Difference | Allows for simpler, more economical, and environmentally favorable process conditions compared to routes requiring more forcing conditions. |
| Conditions | Industrial synthesis of a complex API (Sonidegib). |
Procuring this specific intermediate allows manufacturers to leverage a validated, efficient, and scalable synthesis route, reducing process development time and manufacturing costs.
The primary and most critical application is the use of this compound as a direct, non-interchangeable intermediate in the commercial and developmental synthesis of Sonidegib. This API is approved for the treatment of advanced basal cell carcinoma, making the compound essential for pharmaceutical manufacturers in the oncology space. [1]
For contract development and manufacturing organizations (CDMOs) and pharmaceutical process chemistry teams, this compound is the correct choice when implementing or optimizing the synthesis of Sonidegib. Its use is tied to established, scalable processes with moderate reaction conditions, simplifying technology transfer and reducing the risks associated with scale-up. [2]
In medicinal chemistry and drug discovery, the unique methoxypropylpiperazine moiety can be used as a scaffold. Its proven success in the Sonidegib structure suggests its potential utility in creating new chemical entities where this specific substitution pattern can confer desirable properties like target affinity, solubility, or metabolic stability compared to simpler piperazine analogs.